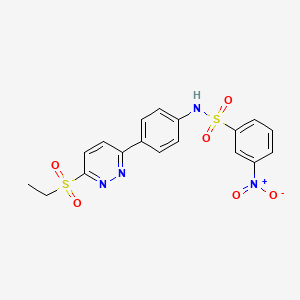

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sulfonamides are a significant class of compounds in medicinal chemistry and organic synthesis. They are known for their diverse biological activities and are used in various chemical reactions due to their unique chemical properties.

Synthesis Analysis

Sulfonamide synthesis typically involves the reaction of sulfonyl chlorides with amines. An example is the novel synthesis method using TDAE (tetraethylammonium ethoxide) to generate a stable carbanion in the 5-nitroimidazole scaffold, leading to the formation of a complex sulfonamide compound (Paoli-Lombardo et al., 2023).

Molecular Structure Analysis

The molecular structure of sulfonamides can significantly influence their chemical reactivity and physical properties. For example, the introduction of nitro groups and ethyl sulfonyl moieties can affect the electron distribution within the molecule, thereby altering its reactivity and interactions with biological targets.

Chemical Reactions and Properties

Sulfonamides undergo various chemical reactions, including alkylation, amination, and deprotection processes. These reactions are versatile, with sulfonamides serving as substrates for the preparation of secondary amines or undergoing transformations via Meisenheimer complexes (Fukuyama et al., 1995).

Applications De Recherche Scientifique

Synthesis and Characterization of Novel Cyclic Compounds

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide derivatives, particularly those of aminobenzenesulfonamide, have been involved in the development of unique polyheterocyclic compounds. Notably, the review by Kyosuke Kaneda (2020) highlights the synthesis and characterization of these novel compounds, emphasizing their versatility and value in organic syntheses and the pharmaceutical industry. The research delves into the sequential Nicholas and Pauson-Khand reactions and the production of aminobenzenesulfonamide-containing cyclononyne as a multifunctional agent, underlining its potential for discovering sulfonamide or sultam-based functional molecules and pharmaceuticals (Kaneda, 2020).

Antioxidant Capacity and Analytical Methods

The chemical moiety has been associated with research on antioxidant capacity. Ilyasov et al. (2020) and Munteanu & Apetrei (2021) discuss the ABTS radical cation-based assays, one of the most abundant antioxidant capacity assays, used alongside DPPH radical-based assays. These reviews elaborate on the reaction pathways, the formation of coupling adducts with certain antioxidants, and the subsequent oxidative degradation. They also highlight the specificity and relevance of oxidation products and the need for further in-depth elucidation in the context of the overall application of these assays (Ilyasov et al., 2020)(Munteanu & Apetrei, 2021).

Medicinal Chemistry and Drug Development

Sulfonamide derivatives, including those related to N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide, play a significant role in medicinal chemistry. He Shichao et al. (2016) reviewed the developments in sulfonamide-based medicinal chemistry, highlighting their broad bioactive spectrum and wide medicinal applications after structural modifications. The review covers the use of these derivatives as antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, antiepileptic agents, and in the treatment of neurological diseases and as diuretic drugs. The review also touches upon the potential of these compounds in the rational design of new drug molecules with broad spectrum, high activity, and low toxicity (He Shichao et al., 2016).

Propriétés

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O6S2/c1-2-29(25,26)18-11-10-17(19-20-18)13-6-8-14(9-7-13)21-30(27,28)16-5-3-4-15(12-16)22(23)24/h3-12,21H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMPNPQETFKLBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-N-(3-chloro-4-fluorophenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2490866.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2490877.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2490878.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2490879.png)

![N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)

![1-(2-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490883.png)

![[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2490885.png)

![1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2490886.png)